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The landscape of cancer therapy is continually evolving, with a growing emphasis on

combination strategies to enhance efficacy and overcome resistance. While the synergy

between Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors and immunotherapy is well-

documented, emerging evidence suggests a promising frontier in their combination with

traditional chemotherapy. This guide provides a comparative analysis of the available data on

the synergistic effects of HPK1 inhibitors with chemotherapy, with a focus on the clinical-stage

inhibitor BGB-15025, alongside other notable HPK1 inhibitors.

Rationale for Combining HPK1 Inhibitors with
Chemotherapy
HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, acts as a

negative regulator of T-cell receptor signaling.[1][2] By inhibiting HPK1, the brakes on the

immune system are effectively released, leading to enhanced T-cell activation and a more

robust anti-tumor immune response.[3] While the primary rationale for HPK1 inhibition lies in

augmenting immuno-oncology approaches, there is a growing interest in its potential to

synergize with chemotherapy.[4][5] Chemotherapy can induce immunogenic cell death,

releasing tumor antigens and creating a more favorable microenvironment for an immune

attack. By combining this with the T-cell enhancing effects of HPK1 inhibition, a more potent

and durable anti-tumor response may be achieved.
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Comparative Analysis of HPK1 Inhibitors in
Combination Therapy
While preclinical data specifically exploring the synergy of HPK1 inhibitors with chemotherapy

is limited in publicly available literature, clinical trials are beginning to investigate this

combination. The following sections provide a comparative overview of key HPK1 inhibitors and

the available data on their use in combination therapies.

BGB-15025: A Forerunner in Chemotherapy
Combination Trials
BGB-15025, a potent and selective small molecule inhibitor of HPK1, is at the forefront of

clinical investigation into combinations with chemotherapy.[5][6] A first-in-human, multicenter

Phase 1b trial (NCT04649385) is evaluating BGB-15025 in combination with the anti-PD-1

antibody tislelizumab and chemotherapy in treatment-naïve patients with advanced

gastric/gastroesophageal junction (G/GEJ) adenocarcinoma and non-small cell lung cancer

(NSCLC).[4][5]

Quantitative Data from the BGB-15025 Phase 1b Trial (Combination with Tislelizumab and

Chemotherapy)
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Cancer Type Treatment Regimen
Objective
Response Rate
(ORR)

Disease Control
Rate (DCR)

Gastric/GEJ

Adenocarcinoma

BGB-15025 +

Tislelizumab +

Oxaliplatin +

Capecitabine

60.0% Not Reported

Squamous NSCLC

BGB-15025 +

Tislelizumab +

Carboplatin +

Paclitaxel/nab-

Paclitaxel

25.0% Not Reported

Non-Squamous

NSCLC

BGB-15025 +

Tislelizumab +

Cisplatin/Carboplatin

+ Pemetrexed

25.0% Not Reported

Data presented at the European Society for Medical Oncology (ESMO) Congress 2025.[4][5]

These early results demonstrate promising anti-tumor activity for the triplet combination of an

HPK1 inhibitor, an immune checkpoint inhibitor, and chemotherapy.[4][5] The combination was

also reported to be generally well-tolerated.[5]

Other Notable HPK1 Inhibitors: Focus on
Immunotherapy Combinations
While direct chemotherapy combination data is less available for other HPK1 inhibitors, their

performance in combination with immune checkpoint inhibitors provides a strong rationale for

their potential synergy with chemotherapy-induced immune modulation.

Preclinical and Clinical Performance of Other HPK1 Inhibitors with Anti-PD-1/PD-L1 Therapy
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HPK1 Inhibitor
Cancer
Model/Patient
Population

Treatment
Combination

Key Findings

NDI-101150
CT-26 Syngeneic

Tumor Model

NDI-101150 + anti-

PD-1

Complete tumor

regressions and

durable immune

memory.[7]

Advanced Solid

Tumors (Phase 1/2)

NDI-101150 +

Pembrolizumab

Ongoing, with early

signs of clinical

activity.[8][9][10]

CFI-402411

Advanced Solid

Malignancies (Phase

1/2)

CFI-402411 +

Pembrolizumab

Manageable safety

profile and partial

responses observed.

[11][12]

Compound K

1956 Sarcoma &

MC38 Syngeneic

Models

Compound K + anti-

PD-1

Superb antitumor

efficacy.[13]

Unnamed Inhibitor [I]
CT-26 Syngeneic

Tumor Model

Inhibitor [I] + anti-PD-

1

95% Tumor Growth

Inhibition (TGI).[14]

The consistent and significant synergy observed between various HPK1 inhibitors and immune

checkpoint blockade in preclinical models, which is now being translated into clinical

responses, underscores the potential of this class of drugs to amplify anti-tumor immunity.[7]

[13][14][15] This immune-enhancing capability is the key rationale for exploring combinations

with chemotherapy.

Experimental Protocols
BGB-15025 Phase 1b Clinical Trial (NCT04649385) -
Combination with Chemotherapy
Objective: To evaluate the safety, tolerability, and preliminary anti-tumor activity of BGB-15025

in combination with tislelizumab and chemotherapy in patients with advanced solid tumors.[4]

[5]
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Methodology:

Patient Population: Treatment-naïve patients with advanced/metastatic non-small cell lung

cancer or gastric/gastroesophageal junction adenocarcinoma.[5]

Treatment Arms:

NSCLC (Squamous): BGB-15025 + Tislelizumab (200 mg IV Q3W) + Carboplatin +

Paclitaxel or nab-Paclitaxel.[4]

NSCLC (Non-Squamous): BGB-15025 + Tislelizumab (200 mg IV Q3W) + Cisplatin or

Carboplatin + Pemetrexed.[4]

G/GEJ Adenocarcinoma: BGB-15025 + Tislelizumab (200 mg IV Q3W) + Oxaliplatin +

Capecitabine.[4]

Endpoints: Primary endpoints include safety and tolerability. Secondary endpoints include

Objective Response Rate (ORR), Progression-Free Survival (PFS), and Duration of

Response (DOR).[5]

Preclinical In Vivo Synergy Study (Representative
Protocol)
Objective: To assess the in vivo efficacy of an HPK1 inhibitor in combination with chemotherapy

in a syngeneic mouse tumor model.

Methodology:

Cell Line and Animal Model: Select a suitable murine cancer cell line (e.g., CT-26 colon

carcinoma) and corresponding syngeneic mouse strain (e.g., BALB/c).

Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

Treatment Groups: Once tumors reach a palpable size, randomize mice into treatment

groups:

Vehicle Control
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Chemotherapy agent alone (e.g., oxaliplatin)

HPK1 inhibitor alone

HPK1 inhibitor + Chemotherapy agent

Dosing and Administration: Administer the HPK1 inhibitor orally according to a

predetermined schedule. Administer chemotherapy via an appropriate route (e.g.,

intraperitoneal injection).

Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

Endpoint: At the end of the study, calculate Tumor Growth Inhibition (TGI) and assess

statistical significance between groups. Tumors and immune organs can be harvested for

further pharmacodynamic analysis (e.g., flow cytometry for immune cell infiltration).

Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15609870?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

